molecular formula C26H22FN3O2 B6509391 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-88-0

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Número de catálogo: B6509391
Número CAS: 901268-88-0
Peso molecular: 427.5 g/mol
Clave InChI: RRZLDQSXDQIVHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of heterocyclic molecules with fused pyrazole and quinoline rings. Its structure features a fluorine atom at position 8, a 3,4-dimethoxyphenyl substituent at position 3, and a 3,4-dimethylphenyl group at position 1. These substituents contribute to its unique electronic, steric, and pharmacological properties. The molecular formula is C₃₀H₂₅FN₃O₂, with a molecular weight of 486.55 g/mol (estimated based on structural analogs in ). The methoxy and methyl groups enhance lipophilicity (predicted logP ~6.5–7.0), favoring membrane permeability, while the fluorine atom modulates electronic effects and metabolic stability.

Propiedades

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-15-5-8-19(11-16(15)2)30-26-20-13-18(27)7-9-22(20)28-14-21(26)25(29-30)17-6-10-23(31-3)24(12-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLDQSXDQIVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=C(C=C5)OC)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazoloquinoline derivatives are studied for their structural diversity and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP Key Features References
Target Compound : 3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro 3: 3,4-dimethoxyphenyl; 1: 3,4-dimethylphenyl 486.55 ~6.8 High lipophilicity; methoxy groups enhance electron density; fluorine improves metabolic stability.
C350-0683 : 1-(3,4-Dimethylphenyl)-3-(3-methoxyphenyl)-8-fluoro 3: 3-methoxyphenyl; 1: 3,4-dimethylphenyl 397.45 6.63 Lower molecular weight; reduced steric hindrance compared to dimethoxy analog.
C350-0789 : 3-(4-Ethoxyphenyl)-1-(3,4-dimethylphenyl)-8-fluoro 3: 4-ethoxyphenyl; 1: 3,4-dimethylphenyl 423.49 ~6.9 Ethoxy group increases hydrophobicity; longer alkyl chain may reduce solubility.
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7: CF₃; 1: methyl; 3: phenyl 335.32 ~3.5 CF₃ group elevates HOMO/LUMO levels and ionization potential; lower logP improves aqueous solubility.
8-Fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-fluorophenyl; 3: 3-methoxyphenyl 387.39 ~5.9 Dual fluorine substitution enhances electronic effects; reduced steric bulk compared to dimethylphenyl analogs.
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline 3,4: NH₂ groups 214.23 ~1.2 Amino groups improve therapeutic index via hydrogen bonding; significantly lower logP favors solubility but reduces membrane permeability.

Key Observations :

Fluorine atoms balance lipophilicity and electronic effects. For example, the dual fluorine in C350-0684 reduces logP to 5.9 while maintaining metabolic stability.

Electronic and Steric Modifications: The trifluoromethyl group in 7-trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline raises HOMO/LUMO levels, making it suitable for optoelectronic applications (e.g., OLEDs).

Bioactivity Correlations: Amino-substituted analogs (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) exhibit improved therapeutic indices due to hydrogen-bonding capabilities, though their low logP (1.2) limits bioavailability. Fluorinated derivatives (e.g., target compound, C350-0683) show enhanced metabolic stability, a critical factor in drug development.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 8a–f (), involving condensation and cyclization steps. In contrast, CF₃-substituted analogs require specialized reagents (e.g., trifluoromethylation agents).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.